![molecular formula C12H19ClN4O B4655992 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide](/img/structure/B4655992.png)
4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide, also known as VX-745, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit p38 MAP kinase, a protein that plays a critical role in inflammation and immune response.
Mechanism of Action
4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of p38 MAP kinase, a protein that plays a critical role in inflammation and immune response. By inhibiting p38 MAP kinase, 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide is its selectivity for p38 MAP kinase, which reduces the risk of off-target effects. However, one limitation is its relatively low potency, which may require high concentrations for effective inhibition.
Future Directions
There are a number of potential future directions for research on 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent derivatives of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide that may be more effective in inhibiting p38 MAP kinase. Another area of interest is the investigation of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Finally, further research is needed to fully understand the potential therapeutic applications of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide in the treatment of inflammatory and neurodegenerative diseases.
Scientific Research Applications
4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-8-10(13)11(17(3)15-8)12(18)14-9-4-6-16(2)7-5-9/h9H,4-7H2,1-3H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKPFSFYPVRZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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